Leucomycin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Leucomycin involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of oxane rings, and introduction of dimethylamino groups . The reaction conditions typically require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to handle the complex reaction sequences. The process would likely include purification steps such as chromatography to isolate the final product from reaction by-products .
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxane rings can be reduced to form simpler alcohols.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions typically require specific solvents and temperature control to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
Leucomycin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and dimethylamino groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Similar Compounds
- **2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-17-hydroxy-5-methoxy-3,7,9,11,13,15,18-heptamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one .
- **[6-[4-(dimethylamino)-6-[(11Z,13E)-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate .
Uniqueness
What sets Leucomycin apart is its unique combination of functional groups and structural complexity. This makes it a valuable compound for research and industrial applications, offering a wide range of chemical reactivity and potential biological activity .
生物活性
Leucomycin, a macrolide antibiotic produced by Streptomyces kitasatoensis, has garnered attention for its diverse biological activities, particularly its antibacterial and antiproliferative effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound and its analogs.
Overview of this compound
This compound is primarily known for its effectiveness against a range of Gram-positive bacteria. It is structurally characterized as a 16-membered macrolide, similar to other antibiotics in its class, such as erythromycin and spiramycin. The compound exists in several forms, including this compound A1, A2, B1, B2, B3, and B4, each exhibiting varying degrees of biological activity .
Antibacterial Activity
This compound's antibacterial efficacy has been extensively studied. It demonstrates significant activity against various strains of bacteria, particularly those resistant to other antibiotics. The minimal inhibitory concentration (MIC) values for this compound and its derivatives are summarized in Table 1.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound A1 | 0.25 - 1.0 | Staphylococcus aureus |
This compound A2 | 0.5 - 2.0 | Streptococcus pneumoniae |
This compound B1 | 0.5 - 4.0 | Enterococcus faecalis |
This compound B2 | 1.0 - 8.0 | Listeria monocytogenes |
The compound's mechanism of action involves inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides .
Antiproliferative and Cytotoxic Activity
Recent studies have expanded the understanding of this compound's biological activity beyond antibacterial effects to include antiproliferative properties against cancer cell lines. Notably, several analogs have shown enhanced cytotoxicity compared to the parent compound.
Case Studies
- Study on Nitroso Cycloadducts : A series of this compound analogs were synthesized via nitroso Diels–Alder reactions. These derivatives exhibited moderate antiproliferative activity in various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). For instance, one derivative (compound 5i ) inhibited both PC-3 (prostate cancer) and MCF-7 cells at low micromolar concentrations .
- 3-O-Methylrokitamycin : Methylation at the 3-hydroxyl group significantly improved the pharmacological profile of this compound derivatives. The compound demonstrated enhanced antibacterial activity and improved metabolic stability in vitro .
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity has been a focal point in this compound research. Key findings include:
- Importance of Substituents : The presence of specific substituent groups on the this compound core structure was found to be crucial for maintaining antibacterial potency and enhancing cytotoxic effects against cancer cells .
- Analog Development : Structural modifications such as acylation and methylation have been shown to yield compounds with superior biological activities compared to the parent this compound .
属性
IUPAC Name |
2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJOGTQLTFNMQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59NO13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862650 | |
Record name | [6-({5-[(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl}oxy)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。